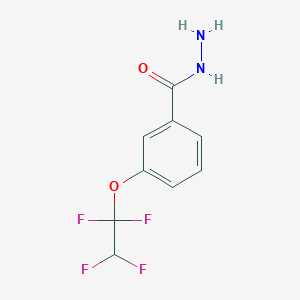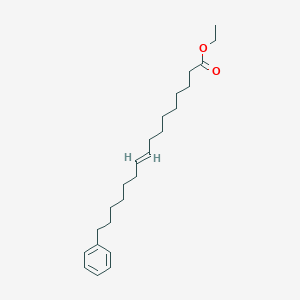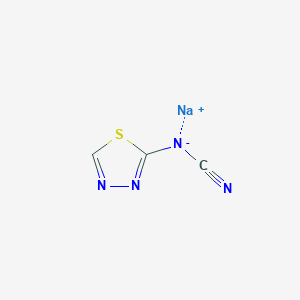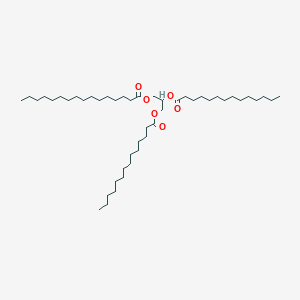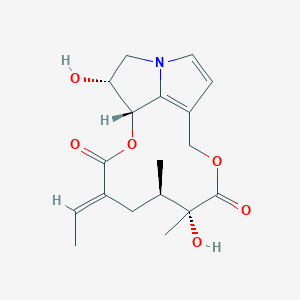
Dehydroanacrotine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydroanacrotine (DHAn) is a natural compound that belongs to the family of alkaloids. It was first isolated from the roots of the plant Anacrotine paniculata, which is commonly found in China and India. DHAn has gained significant attention in recent years due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of Dehydroanacrotine is not fully understood. However, studies have shown that Dehydroanacrotine exerts its effects through various pathways, including the modulation of immune cells, the inhibition of pro-inflammatory cytokines, and the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Dehydroanacrotine has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Dehydroanacrotine has also been shown to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells. Additionally, Dehydroanacrotine has been found to have a positive effect on the immune system, increasing the production of natural killer (NK) cells and enhancing their cytotoxic activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dehydroanacrotine has several advantages for lab experiments. It is readily available and can be easily synthesized or extracted from natural sources. Dehydroanacrotine is also stable and can be stored for long periods without degradation. However, Dehydroanacrotine has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, Dehydroanacrotine is not widely available commercially, which can limit its use in experiments.
Direcciones Futuras
There are several future directions for Dehydroanacrotine research. First, further studies are needed to fully understand the mechanism of action of Dehydroanacrotine. This will help to identify potential targets for therapeutic intervention. Second, more research is needed to investigate the potential therapeutic applications of Dehydroanacrotine, including its use in the treatment of autoimmune diseases and cancer. Finally, the development of new synthesis methods for Dehydroanacrotine will help to increase its availability and facilitate further research.
Conclusion
In conclusion, Dehydroanacrotine is a natural compound with potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. Dehydroanacrotine exerts its effects through various pathways, including the modulation of immune cells, the inhibition of pro-inflammatory cytokines, and the induction of apoptosis in cancer cells. Dehydroanacrotine has several advantages for lab experiments, including its availability and stability. However, its mechanism of action is not fully understood, and more research is needed to investigate its potential therapeutic applications.
Métodos De Síntesis
Dehydroanacrotine can be synthesized through various methods, including chemical synthesis and isolation from natural sources. The chemical synthesis of Dehydroanacrotine involves the use of several chemical reagents to produce the compound. However, the isolation of Dehydroanacrotine from natural sources is the most common method used. This involves the extraction of the compound from the roots of Anacrotine paniculata using various solvents and purification techniques.
Aplicaciones Científicas De Investigación
Dehydroanacrotine has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. Dehydroanacrotine has also been shown to have a positive effect on the immune system, making it a potential candidate for the treatment of various autoimmune diseases.
Propiedades
Número CAS |
111844-46-3 |
|---|---|
Nombre del producto |
Dehydroanacrotine |
Fórmula molecular |
C18H23NO6 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
(1S,4E,6R,7R,16R)-4-ethylidene-7,16-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-diene-3,8-dione |
InChI |
InChI=1S/C18H23NO6/c1-4-11-7-10(2)18(3,23)17(22)24-9-12-5-6-19-8-13(20)15(14(12)19)25-16(11)21/h4-6,10,13,15,20,23H,7-9H2,1-3H3/b11-4+/t10-,13-,15-,18-/m1/s1 |
Clave InChI |
AJPUVLCTVZSDCX-QZYMSODOSA-N |
SMILES isomérico |
C/C=C/1\C[C@H]([C@@](C(=O)OCC2=C3[C@@H]([C@@H](CN3C=C2)O)OC1=O)(C)O)C |
SMILES |
CC=C1CC(C(C(=O)OCC2=C3C(C(CN3C=C2)O)OC1=O)(C)O)C |
SMILES canónico |
CC=C1CC(C(C(=O)OCC2=C3C(C(CN3C=C2)O)OC1=O)(C)O)C |
Sinónimos |
dehydroanacrotine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




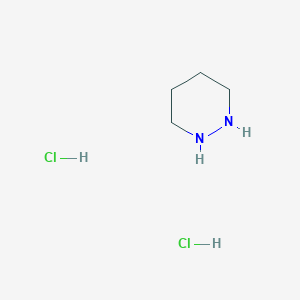
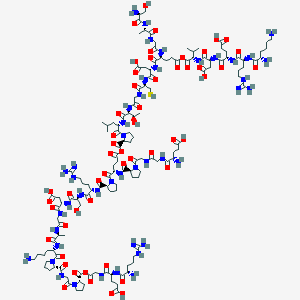
![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)
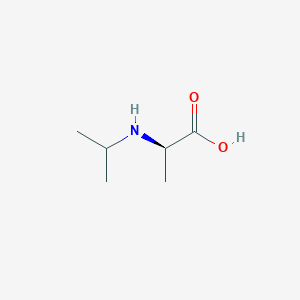
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
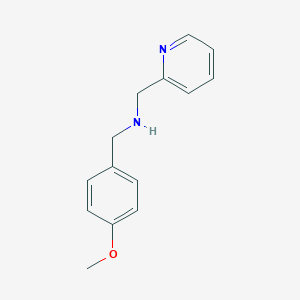
![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)
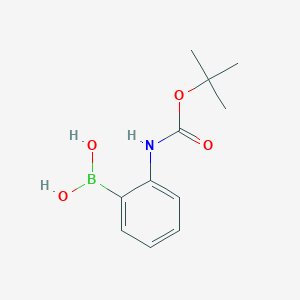
![1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-](/img/structure/B55246.png)
